Methyl 2-(isopropylamino)butanoate
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Overview
Description
Methyl 2-(isopropylamino)butanoate is an organic compound with the molecular formula C8H17NO2 It is an ester derivative, characterized by the presence of a methyl ester group and an isopropylamino substituent on the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(isopropylamino)butanoate can be synthesized through several methods. One common approach involves the esterification of 2-(isopropylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion .
Another method involves the reaction of 2-(isopropylamino)butanoic acid chloride with methanol. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of 2-(isopropylamino)butanoic acid with methanol, using a strong acid catalyst like sulfuric acid. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)butanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-(isopropylamino)butanoic acid and methanol.
Reduction: 2-(isopropylamino)butanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(isopropylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(isopropylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(isopropylamino)butanoic acid, which can then interact with enzymes or receptors in biological systems. The isopropylamino group may enhance the compound’s binding affinity to certain molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
Methyl 2-(isopropylamino)butanoate can be compared with other similar compounds, such as:
Methyl 2-(methylamino)butanoate: Similar structure but with a methylamino group instead of an isopropylamino group.
Ethyl 2-(isopropylamino)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(isopropylamino)propanoate: Similar structure but with a propanoate backbone instead of a butanoate backbone.
These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
methyl 2-(propan-2-ylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHGXXMBHEUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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